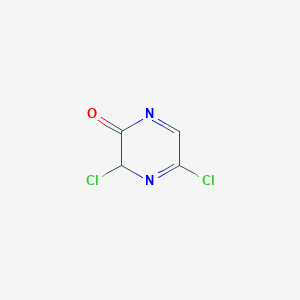

2,6-dichloro-2H-pyrazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2Cl2N2O |

|---|---|

Molecular Weight |

164.97 g/mol |

IUPAC Name |

2,6-dichloro-2H-pyrazin-3-one |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1,3H |

InChI Key |

CONFUWTXFUTPSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C(N=C1Cl)Cl |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2,6 Dichloro 2h Pyrazin 3 One and Pyrazinone Derivatives

Nucleophilic Reactivity of Halogenated Pyrazinones

The pyrazine (B50134) ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electron-withdrawing halogen substituents. This electronic nature makes halogenated pyrazinones highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.org This reactivity is a cornerstone of their functionalization, allowing for the introduction of a wide array of substituents.

The chlorine atoms on compounds like 2,6-dichloropyrazine (B21018) are readily displaced by various nucleophiles. For instance, reactions with primary or secondary amines can proceed to yield aminopyrazines. rsc.org The synthesis of pyrazine-based TrkA inhibitors involved the reaction of 2,6-dichloropyrazine with 3-aminophenol, demonstrating the utility of this pathway in medicinal chemistry. nih.gov Similarly, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines occurs readily, even at room temperature, to replace one of the chlorine atoms. google.com

In the case of pyrazinone rings, such as 3,5-dihalo-2(1H)-pyrazinones, the C-3 and C-5 positions are electrophilic and react with nucleophiles. A one-pot, two-step process has been developed where the anion of an N,N-disubstituted aminoacetonitrile (B1212223) reacts with 3,5-dihalo-2(1H)-pyrazinones via an SNAr reaction to form a substituted aminoacetonitrile pyrazinone derivative. acs.org

The substitution of halogens is also achievable with oxygen and sulfur nucleophiles. The coupling of 5-bromo or 5-chloro-2(1H)-pyrazinones with various substituted phenols and benzenethiols has been accomplished using cesium carbonate and copper(I) chloride, although yields can be modest due to competing side reactions like dehalogenation. acs.org

Below is a table summarizing representative nucleophilic substitution reactions on halogenated pyrazine and pyrazinone systems.

| Substrate | Nucleophile | Catalyst/Reagents | Conditions | Product | Yield | Ref |

| 2,6-Dichloropyrazine | 3-Aminophenol | K₂CO₃, DMA | 150 °C | 3-((6-Chloropyrazin-2-yl)amino)phenol | - | nih.gov |

| 3,5-Dichloro-2(1H)-pyrazinone | Azole-N-acetonitrile derivative | Strong Base (e.g., NaH) | - | Substituted aminoacetonitrile pyrazinone | - | acs.org |

| 5-Bromo-2(1H)-pyrazinone derivative | Substituted phenol (B47542) or benzenethiol | Cs₂CO₃, CuCl | Toluene, 120 °C | 5-Phenoxy/Phenylsulfanyl-2(1H)-pyrazinone | Low | acs.org |

| 2,3-Dichloro-5,6-dicyanopyrazine | Ammonia (B1221849) | Anhydrous THF | -70 °C | 2-Amino-3-chloro-5,6-dicyanopyrazine | - | google.com |

| 2,6-Dichloropyrazine | Hydrazine hydrate | Ethanol | 80 °C | 2-Chloro-6-hydrazinylpyrazine | 86% | acs.org |

Electrophilic Transformations of the Pyrazinone Ring System

Direct electrophilic substitution on the electron-poor pyrazinone ring is generally challenging. However, several synthetic strategies have been developed that involve electrophilic transformations of pyrazinone derivatives, often through intramolecular cyclization or metal-catalyzed C-H activation pathways.

One notable example is the electrophilic cyclization of N-alkyne-substituted pyrrole (B145914) esters. beilstein-journals.orgd-nb.info In this process, the alkyne moiety is activated by an electrophile, such as iodine. This activation facilitates an intramolecular attack from the pyrrole ring system, leading to the formation of fused heterocyclic structures like pyrrolooxazinones. beilstein-journals.org The reaction proceeds via a 6-endo-dig cyclization mechanism, initiated by the π-activation of the triple bond by iodine. beilstein-journals.orgd-nb.info

More recently, the pyrazinone moiety has been successfully employed as a directing group in transition metal-catalyzed C–H functionalization reactions. A Rh(III)-catalyzed C–H activation and oxidative annulation between 5-aryl pyrazinones and internal alkynes provides access to pyrazinone-linked naphthalene (B1677914) structures. acs.org This transformation represents the first reported use of pyrazinones as directing groups in C–H functionalization, highlighting a modern approach to modifying the pyrazinone scaffold. acs.org

Oxidation and Reduction Pathways of Pyrazinone Derivatives

Oxidation and reduction reactions are integral to both the synthesis and further transformation of pyrazinone derivatives.

Oxidation: The final step in many pyrazinone syntheses involves an oxidation or aromatization step. For instance, dihydropyrazines formed from the condensation of precursors can be oxidized to the corresponding pyrazinone by air oxidation or by using chemical oxidizing agents like manganese dioxide (MnO₂). rsc.orgnih.gov In a multi-kilogram scale synthesis, a pyrazine-2,3-dione intermediate was formed, which is a related oxidized structure. rsc.orgnih.gov

Oxidation is also used to functionalize pyrazinone derivatives. In the synthesis of pyrazinone 3-carboxamides, a substituted aminoacetonitrile pyrazinone is oxidized with reagents like meta-chloroperoxybenzoic acid (m-CPBA) to a cyanohydrin intermediate, which then undergoes further reaction. acs.org This study found m-CPBA to be a cleaner and more effective oxidizing agent compared to sodium peroxide or peracetic acid for this specific transformation. acs.org

Reduction: Reduction reactions are more commonly associated with the synthesis of pyrazinone precursors rather than the modification of the pyrazinone ring itself. A key example is found in the synthesis of naturally occurring pyrazinones like phevalin. rsc.org The synthesis involves the reduction of a dipeptidyl ester to the corresponding dipeptidyl aldehyde using a reducing agent such as DIBAL (diisobutylaluminium hydride). This aldehyde then undergoes spontaneous cyclization to form the pyrazinone core. rsc.org

Other Distinct Chemical Transformations

Beyond standard nucleophilic, electrophilic, and redox reactions, pyrazinone and its halogenated precursors undergo other important chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

While nucleophilic substitution is prevalent for functionalizing halogenated pyrazines, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The Sonogashira coupling, for example, has been used to react N-(3-chloropyrazin-2-yl)-methanesulfonamide with various terminal acetylenes, followed by a base-induced cyclization to form 6-substituted-5H-pyrrolo[2,3-b]pyrazines. rsc.org

The table below provides examples of such cross-coupling reactions on chloropyrazine substrates.

| Substrate | Coupling Partner | Catalyst/Reagents | Conditions | Product Type | Yield | Ref |

| N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Terminal Acetylene | Pd(PPh₃)₂, CuI, Et₃N | DMF, 80 °C | 6-Substituted-5H-pyrrolo[2,3-b]pyrazine | 41-67% | rsc.org |

| 2,6-Dichloropyrazine | Arylboronic Acid | Pd₂(dba)₃, P(Cy)₃, Na₂CO₃ | DMF–H₂O, 120 °C (MWI) | 2-Aryl-6-chloropyrazine | - | nih.gov |

Another unique transformation reported for a related heterocyclic system is tele-substitution. In a study on beilstein-journals.orgCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyrazines, it was observed that nucleophilic attack could occur at a position distant from the leaving group, a phenomenon first reported for other heterocyclic systems. acs.org This highlights that unexpected reaction pathways can exist for these electron-deficient ring systems.

Computational and Theoretical Investigations of 2,6 Dichloro 2h Pyrazin 3 One and Pyrazinone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been successfully applied to study various heterocyclic compounds, including pyrazole (B372694) and pyranopyrazole derivatives. mdpi.comnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can accurately predict geometric parameters like bond lengths and angles. mdpi.comresearchgate.net For instance, in studies of new hydrazone derivatives containing a pyrazole moiety, the optimized geometrical parameters calculated by DFT were found to be in good agreement with experimental data from X-ray crystallography. mdpi.com This level of theory is also employed for structural optimization of compounds before further computational analysis, such as molecular docking. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Pyrazinone System Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d,p) | Calculation of quantum descriptors for QSAR studies of pyrazoline derivatives. nih.gov |

| B3LYP | 6–31G (d, p) | Optimized geometrical parameter calculations for pyrazole-hydrazone derivatives. mdpi.com |

| B3LYP | 6-311+G(d,p) | Computation of geometric parameters for pyranopyrazole derivatives. nih.gov |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more likely to be reactive. schrodinger.com For pyrazole derivatives, the energy difference between HOMO and LUMO has been calculated to be around 4.38 to 5.75 eV. mdpi.com In studies of pyranopyrazole-based Schiff bases, the HOMO-LUMO gap was also determined through DFT calculations. researchgate.net These calculations help in predicting the electronic transitions and the potential bioactivity of pyrazinone systems. nih.govresearchgate.net

Table 2: Calculated HOMO-LUMO Gaps for Related Heterocyclic Compounds

| Compound Type | Calculated Gap (eV) | Computational Method |

| Pyrazole-hydrazone derivative L1 | 4.38 | DFT/B3LYP/6-31G(d,p) |

| Pyrazole-hydrazone derivative L2 | 5.75 | DFT/B3LYP/6-31G(d,p) |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.comavogadro.cc The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. researchgate.net

For a molecule like 2,6-dichloro-2H-pyrazin-3-one, an MEP map would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient regions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. mdpi.com The topology of the MESP, including the identification of critical points, can provide deep insights into bonding and reactivity patterns. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journal-academia.com QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with observed biological activity. nih.gov

For pyrazoline derivatives, QSAR studies have been conducted to model their inhibitory activity against enzymes like carbonic anhydrase. nih.govafricaresearchconnects.com These studies often use quantum descriptors calculated by DFT. The developed models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov A reliable QSAR model can significantly reduce the time and cost associated with drug discovery. science.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods provide a detailed view of the binding process and can help in understanding the mechanism of action of potential drugs.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. science.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule, such as this compound, and a biological target. biointerfaceresearch.comekb.egnih.goveco-vector.com

In studies involving pyrazinone and related heterocyclic systems, molecular docking has been used to investigate their potential as inhibitors of various enzymes. nih.govnih.govmdpi.commdpi.com The results of docking simulations provide information on the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For pyrazolo[3,4-d]pyrimidinone derivatives, molecular docking and subsequent molecular dynamics simulations were used to evaluate their binding interactions and stability within the active sites of cyclooxygenase enzymes. mdpi.com Similarly, pyrazolopyrimidine analogs have been screened against Wolbachia receptors to identify potential anti-filarial agents. nih.gov These in silico findings are valuable for prioritizing compounds for further experimental testing. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of ligand-receptor complexes over time. nih.govmdpi.com This technique allows for the examination of the stability of the binding pose, the conformational changes in both the ligand and the receptor, and the intricate network of interactions that govern molecular recognition. nih.govresearchgate.net In the context of pyrazinone-based systems, MD simulations provide crucial insights into how these ligands interact with their biological targets.

Simulations of ligand-receptor complexes, often extending for hundreds of nanoseconds or even microseconds, can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that are predicted by initial molecular docking studies. researchgate.netmdpi.com The stability of a pyrazinone derivative within the binding pocket of a receptor can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic coordinates over the course of the simulation. mdpi.com A stable RMSD profile suggests that the ligand maintains a consistent binding mode, whereas significant fluctuations may indicate binding instability. mdpi.com

Furthermore, MD simulations can elucidate the conformational dynamics of the ligand and the receptor upon binding. For instance, the flexibility of different parts of a pyrazinone molecule and the receptor can be analyzed through root-mean-square fluctuation (RMSF) calculations. rowan.edu This analysis can highlight which residues in the receptor's binding site are most affected by the ligand's presence and which parts of the pyrazinone scaffold exhibit greater conformational freedom. Such studies have been instrumental in understanding the activation mechanisms of receptors and the role of specific ligand-induced conformational changes. mdpi.comrowan.edu The insights gained from MD simulations are critical for the rational design of more potent and selective pyrazinone-based ligands. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Receptor Complexes

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Assesses the stability of the ligand's binding pose and the overall structural integrity of the complex. |

| Root-Mean-Square Fluctuation (RMSF) | Calculates the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions in both the ligand and the receptor, providing insights into conformational changes upon binding. |

| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Indicates the compactness of the protein-ligand complex; changes can suggest conformational shifts. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes and the extent of ligand burial within the binding pocket. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time. | Determines the stability of key polar interactions that contribute to binding affinity. |

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations for Binding Free Energy Estimation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a receptor. nih.govfrontiersin.org This approach offers a balance between the accuracy of more rigorous methods like free energy perturbation and the speed of simpler scoring functions used in molecular docking. nih.gov MM/GBSA calculations are typically performed on snapshots taken from molecular dynamics simulation trajectories, providing a more dynamic and averaged view of the binding energetics. nih.govnih.gov

The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the isolated receptor and ligand from the free energy of the ligand-receptor complex. biorxiv.org The MM/GBSA method calculates this energy by combining molecular mechanics energy terms with solvation free energy components. nih.gov The molecular mechanics part includes contributions from bonded (bond, angle, dihedral), electrostatic, and van der Waals interactions. nih.gov The solvation free energy is composed of a polar component, calculated using the Generalized Born (GB) model, and a non-polar component, which is typically estimated from the solvent-accessible surface area (SASA). nih.gov

For pyrazinone-based systems, MM/GBSA has been employed to refine and re-rank docking poses, helping to eliminate false positives and provide a more accurate prediction of binding affinity. frontiersin.org By decomposing the total binding free energy into contributions from individual residues, it is possible to identify the key amino acids in the receptor's active site that are most crucial for ligand binding. researchgate.net This information is invaluable for understanding the structure-activity relationships (SAR) of a series of pyrazinone analogs and for guiding the design of new compounds with improved binding affinities. nih.govsemanticscholar.org

Table 2: Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | van der Waals energy | Favorable (negative) |

| ΔE_ele | Electrostatic energy | Favorable (negative) |

| ΔG_pol | Polar solvation energy | Unfavorable (positive) |

| ΔG_nonpol | Non-polar solvation energy | Favorable (negative) |

| ΔG_bind | Total binding free energy | The sum of all components; more negative values indicate stronger binding. |

Chemoinformatic and Ligand-Based Design Methodologies

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target receptor is unknown. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For pyrazinone systems, pharmacophore models have been developed to understand the key structural requirements for their interaction with specific targets. For instance, a study on N(3)-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists led to the development of a six-point pharmacophore hypothesis. nih.govnih.govresearchgate.net This model, designated AADHHR, comprised two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.govnih.govresearchgate.net The robustness of such models is typically validated both internally, using statistical parameters like the squared correlation coefficient (R²), and externally, by predicting the activity of a test set of molecules not used in model generation. nih.gov A high predictive correlation coefficient for the test set indicates a reliable and predictive pharmacophore model. nih.govresearchgate.net

The resulting pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify novel molecules from large chemical databases that possess the desired spatial arrangement of features. nih.gov This approach facilitates the discovery of structurally diverse compounds that may bind to the same target, expanding the chemical space for lead optimization. nih.gov

Table 3: Example Pharmacophore Features for N(3)-Phenylpyrazinone CRF1 Antagonists

| Pharmacophore Feature | Code | Number of Features | Role in Binding |

| Hydrogen Bond Acceptor | A | 2 | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor | D | 1 | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Region | H | 2 | Engages in non-polar interactions with hydrophobic pockets of the receptor. |

| Aromatic Ring | R | 1 | Participates in π-π stacking or other aromatic interactions. |

Virtual Screening Techniques for Novel Chemical Entities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening. Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening, which is particularly relevant when the 3D structure of the target is not available, relies on the knowledge of molecules that are known to be active. nih.gov This often involves the use of pharmacophore models as 3D queries to filter databases for compounds that match the key chemical features of known binders. nih.gov For pyrazinone and related pyrazole scaffolds, this approach has been successfully applied to identify novel inhibitors for various targets. nih.govnih.gov The process typically involves creating a database of potential compounds, generating multiple conformations for each molecule, and then screening them against the validated pharmacophore model. nih.gov

The hits from the initial pharmacophore screen are often subjected to further filtering steps, such as molecular docking into a homology model of the target receptor, if available, and evaluation of their drug-like properties using criteria like Lipinski's rule of five. jpionline.org This multi-step workflow helps to prioritize a smaller, more manageable number of compounds for experimental testing, increasing the efficiency of the drug discovery process. mdpi.comnih.gov The ultimate goal is the identification of novel chemical entities with the desired biological activity. nih.govnih.gov

Mechanistic Elucidations of Chemical Reactions Involving 2,6 Dichloro 2h Pyrazin 3 One and Its Derivatives

Reaction Pathway Analysis for Pyrazinone Synthesis and Derivatization

The construction and subsequent modification of the pyrazinone core are fundamental to accessing a diverse range of derivatives. The synthetic pathways are often multi-step processes involving cyclization and subsequent functionalization.

One of the prominent methods for synthesizing dihalo-2(1H)-pyrazinones is Hoornaert's method. rsc.org The mechanism for the formation of the pyrazinone ring begins with the acylation of an α-aminonitrile, which forms an oxamoyl halide intermediate. rsc.org This is followed by the addition of a hydrogen halide (HX) to the nitrile group and a tautomerization step to yield an enamine. rsc.org Subsequent cyclization of the enamine affords a pyrazine-2,3-dione intermediate. rsc.org This cyclic dione (B5365651) then reacts with an excess of the oxalyl halide, leading to the introduction of a halogen atom at the 3-position and the release of carbon dioxide and carbon monoxide. rsc.org

Once the dichlorinated pyrazinone scaffold is formed, derivatization can be achieved through various pathways. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig N-arylation, are effective for introducing amine-based substituents. rsc.org For instance, the chlorine atom at the 3-position of a 3,5-dichloro-2(1H)-pyrazinone can be selectively replaced with tert-butyl carbamate (B1207046) or tert-butylurea. rsc.org This reaction typically employs a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃). rsc.org

Alternatively, nucleophilic aromatic substitution (SNAr) provides a direct route for derivatization. The electron-deficient nature of the pyrazinone ring facilitates the attack of nucleophiles. An amino group can be introduced at the 3-position via an SNAr reaction with a corresponding amine, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). rsc.org

| Reaction Type | Reagents & Conditions | Mechanistic Steps | Outcome |

| Pyrazinone Synthesis (Hoornaert's Method) | α-aminonitrile, Oxalyl halide, HX | 1. Acylation of α-aminonitrile. 2. HX addition to nitrile & tautomerization. 3. Cyclization to pyrazine-2,3-dione. 4. Halogenation with excess oxalyl halide. | Formation of dihalo-2(1H)-pyrazinone core. rsc.org |

| Palladium-Catalyzed N-Arylation | Amine/Urea, Pd(OAc)₂, Xantphos, Cs₂CO₃ | Catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. | Selective C-N bond formation at the 3-position. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, DIEA, CH₃CN | 1. Nucleophilic attack by amine on the electron-deficient ring. 2. Formation of a Meisenheimer-like intermediate. 3. Elimination of the chloride leaving group to restore aromaticity. | Introduction of an amino group at a chlorinated position. rsc.org |

Mechanistic Insights into Halogenation and Substitution Reactions on Pyrazinone Scaffolds

Halogenation and substitution are pivotal reactions for modifying the electronic and steric properties of the pyrazinone scaffold. The mechanisms of these reactions are heavily influenced by the inherent electronic characteristics of the heterocyclic ring.

Electrophilic aromatic halogenation is a common method for introducing halogen atoms onto aromatic systems. geeksforgeeks.org The general mechanism involves three primary steps: activation of the halogen to create a potent electrophile, nucleophilic attack by the aromatic ring on the electrophile, and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com For halogens like chlorine and bromine, which are not sufficiently electrophilic to react with many aromatic rings directly, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required. masterorganicchemistry.commt.com The catalyst polarizes the halogen-halogen bond, creating a "super-electrophile" that is readily attacked by the π-system of the ring. youtube.com This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A weak base then removes a proton from the site of substitution, collapsing the intermediate and regenerating the stable aromatic ring, now functionalized with a halogen. masterorganicchemistry.com

While this mechanism is standard for many aromatic compounds, the pyrazinone ring's electron-deficient nature, due to the presence of two electronegative nitrogen atoms, makes it less susceptible to electrophilic attack compared to benzene. Therefore, harsher conditions or more potent electrophiles may be necessary.

Conversely, the electron-poor character of the 2,6-dichloro-2H-pyrazin-3-one ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction pathway does not require a catalyst and proceeds via a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. The π-electron system of the ring is disrupted, and the negative charge is delocalized over the ring, stabilized by the electron-withdrawing nitrogen atoms. This forms a negatively charged intermediate known as a Meisenheimer complex.

Elimination Step: The chloride ion, being a good leaving group, is expelled from the complex. This step restores the aromaticity of the pyrazinone ring, resulting in a net substitution of the chlorine atom with the incoming nucleophile. rsc.org

The regioselectivity of SNAr reactions on dichlorinated pyrazinones can be controlled by the specific reaction conditions and the nature of the nucleophile.

| Reaction | Key Features | Intermediate | Driving Force |

| Electrophilic Aromatic Halogenation | Requires Lewis acid catalyst (e.g., FeCl₃) for Cl₂/Br₂. mt.com | Sigma Complex (Arenium Ion) masterorganicchemistry.com | Regeneration of the aromatic system through deprotonation. masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Favored on electron-deficient rings. rsc.org | Meisenheimer Complex rsc.org | Expulsion of a good leaving group (Cl⁻) to restore aromaticity. |

Role of Catalysis in Pyrazinone Chemical Transformations

Catalysis is indispensable for achieving high efficiency, selectivity, and functional group tolerance in the chemical transformation of pyrazinone scaffolds. Both transition metal and acid catalysts play significant roles in these processes.

Palladium catalysis is particularly prominent in the derivatization of halogenated pyrazinones. rsc.org As mentioned, the Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial linkage in many biologically active molecules. The catalytic cycle for these reactions is well-established, involving the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyrazinone. This is followed by coordination of the amine nucleophile and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. The choice of ligand is critical to the success of these couplings, influencing the rate and scope of the reaction.

Iron catalysis has also emerged as a robust method for C-H functionalization of electron-deficient heterocycles like pyrazines. mdpi.com These methods can offer a more sustainable and cost-effective alternative to palladium-based systems. For instance, iron-catalyzed C-H functionalization with organoboron agents can directly install new carbon-carbon bonds, bypassing the need for pre-halogenated substrates in some cases. mdpi.com

In reactions involving electrophilic attack, Lewis acids are the primary catalysts. As detailed for halogenation, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) function by coordinating to a halogen, which dramatically increases its electrophilicity and enables the reaction with the pyrazinone ring. mt.com In other transformations, such as the Vilsmeier-Haack reaction used to introduce formyl groups, reagents like phosphoryl chloride (POCl₃) in dimethylformamide (DMF) form a Vilsmeier reagent, which acts as the electrophile for cyclization and functionalization pathways. nih.gov

The catalytic system can also influence the reaction mechanism itself. For example, studies on the diboration of pyrazines catalyzed by 2,6-dichloro-4,4'-bipyridine (B14000712) have indicated the involvement of a radical transfer process from a bipyridine-stabilized boryl radical to the pyrazine (B50134) substrate. researchgate.net This highlights that catalysis can open up non-traditional reaction pathways beyond simple Lewis acid-base interactions or two-electron organometallic cycles.

| Catalyst Type | Example(s) | Role in Reaction | Relevant Transformation |

| Transition Metal (Palladium) | Pd(OAc)₂, Xantphos | Facilitates cross-coupling via oxidative addition/reductive elimination cycles. rsc.org | Buchwald-Hartwig Amination rsc.org |

| Transition Metal (Iron) | Iron salts/complexes | Enables direct C-H functionalization of the electron-poor ring. mdpi.com | C-C bond formation with organoboron reagents. mdpi.com |

| Lewis Acid | FeCl₃, AlCl₃ | Activates electrophiles by polarizing bonds. masterorganicchemistry.commt.com | Electrophilic Aromatic Halogenation masterorganicchemistry.com |

| Reagent-Based Catalyst | POCl₃ in DMF | Forms an active electrophilic species (Vilsmeier reagent) in situ. nih.gov | Vilsmeier-Haack Formylation/Cyclization nih.gov |

| Organocatalyst | 2,6-dichloro-4,4'-bipyridine | Can mediate radical transfer processes. researchgate.net | Diboration of Pyrazines researchgate.net |

Structure Activity Relationships Sar of Pyrazinone Derivatives in Biological Contexts Non Clinical Investigations

Correlating Structural Modifications of the Pyrazinone Core with Biological Activity

The foundational pyrazin-2(1H)-one core is a versatile scaffold that allows for numerous modifications, which in turn significantly influence biological activity. Research into novel pyrazinone derivatives has demonstrated that strategies like scaffold replacement and the introduction of various substituents can lead to compounds with potent and specific activities. For instance, a series of pyrazin-2(1H)-one derivatives were rationally designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), two enzymes crucial in the progression of leukemia. researchgate.net This was achieved through strategic modifications of the core structure, leading to compounds with potent inhibitory effects. researchgate.net

Naturally occurring pyrazinones, often derived from microbial nonribosomal peptide synthetases (NRPS), typically feature a di- or trisubstituted heterocyclic core. researchgate.net A common structural motif in these natural products is the absence of a substituent at the C-4 position of the pyrazinone ring. researchgate.net This observation suggests that the unsubstituted C-4 position may be a key feature for the biological activities observed in these natural contexts. The core structure is generally formed through the cyclization of a dipeptide intermediate, highlighting the biosynthetic origins that dictate the fundamental scaffold available for biological interaction. researchgate.net

Influence of Substituent Effects on Bioactivity (e.g., halogen, alkyl, aryl, aminoalkyl groups)

The bioactivity of pyrazinone derivatives is profoundly influenced by the nature of the chemical groups attached to the core ring. The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of these substituents dictate the molecule's ability to interact with biological targets.

Alkyl Groups: The presence of alkyl groups can significantly modulate activity. For example, coralinone, a 5-methylated pyrazinone signaling molecule found in myxobacteria, demonstrates how a simple methyl group can be crucial for its function in promoting cellular aggregation. nih.gov The discovery of numerous gene clusters encoding for trialkylated pyrazinones suggests that this substitution pattern is a common strategy in nature to achieve diverse biological functions. nih.gov

Aminoalkyl Groups: The introduction of aminoalkyl substituents has been shown to dramatically enhance potency in certain contexts. In the development of selective p38α MAP kinase inhibitors, modifying the 3-position of the 2(1H)-pyrazinone core with an aminoalkyl group led to a remarkable 20,000-fold increase in potency. nih.gov This highlights the critical role of basic, nitrogen-containing groups in establishing strong interactions, likely through hydrogen bonding or ionic interactions, with the target enzyme.

Aryl Groups: While specific data on aryl-substituted pyrazinones is detailed in targeted studies, the principles can be inferred from related heterocyclic compounds like pyrazoles. For pyrazole (B372694) derivatives, the substitution pattern on an attached phenyl ring significantly impacts anticancer activity. For instance, a trifluoromethyl group at the para position of a phenyl ring resulted in the most potent anticancer activity in one study, indicating that electron-withdrawing groups on an aryl substituent can be beneficial. nih.gov Similarly, another study found that a substituted ethoxy group at the para position of a phenyl ring on a pyrazole-naphthalene derivative exhibited the highest activity against breast cancer cell lines. nih.gov These findings suggest that the electronic and steric profile of aryl groups are key determinants of bioactivity.

The following table summarizes the influence of different substituent types on the biological activity of pyrazinone and related heterocyclic derivatives based on research findings.

| Substituent Type | Position of Substitution | Effect on Biological Activity | Example Compound Class |

| Methyl (Alkyl) | C-5 | Essential for cellular aggregation signaling | Coralinone (Pyrazinone) |

| Aminoalkyl | C-3 | 20,000-fold increase in p38α kinase inhibition | 3-Amino-2(1H)-pyrazinones |

| Trifluoromethyl (on Aryl) | para-position of Phenyl | Potent anticancer activity | Phenyl-pyrazole derivatives |

| Ethoxy (on Aryl) | para-position of Phenyl | Highest activity against breast cancer cells | Pyrazole-naphthalene derivatives |

Positional Effects of Functional Groups on the Pyrazinone Ring on Bioactivity

The specific position of a functional group on the pyrazinone ring is a critical factor that governs its biological activity. The regiochemistry of substitution can alter the molecule's steric profile, electronic distribution, and its ability to form key interactions with a biological target.

As previously noted, many naturally occurring pyrazinones lack a substituent at the C-4 position, suggesting that this unsubstituted position may be advantageous for their specific biological roles. researchgate.net Conversely, targeted synthetic efforts have shown that substitution at other positions can be highly beneficial. The dramatic increase in potency observed with an aminoalkyl substituent at the C-3 position of the 2(1H)-pyrazinone core for p38α inhibition serves as a powerful example of positional importance. nih.gov This finding implies that the C-3 position is strategically located to interact with a key region of the enzyme's active site.

Stereochemical Implications in Pyrazinone Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. researchgate.netmdpi.com Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the various stereoisomers of a chiral molecule. mdpi.com

While many synthetic routes to pyrazinones can proceed without being dependent on the stereoisomerism of the starting materials, the construction of chiral pyrazinone derivatives is an area of growing interest. rsc.orgnih.gov The synthesis of complex, fused pyrazinone systems, such as pyrazinoindoles, with excellent diastereoselectivity highlights the focus on controlling three-dimensional structure to achieve desired biological effects. mdpi.com

The profound impact of stereochemistry is clearly demonstrated in studies of other bioactive heterocyclic compounds. For instance, research on chiral neonicotinoid analogs revealed that enantiomers with an absolute R configuration exhibited superior insecticidal activity compared to their S counterparts. mdpi.com This enantioselectivity arises because the precise spatial orientation of atoms in the R isomer allows for a more optimal interaction with the target receptor in the insect.

Furthermore, investigations into the antimalarial agent 3-Br-acivicin and its derivatives have shown that stereochemistry can be critical for both target binding and cellular uptake. mdpi.comnih.gov In these studies, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.comnih.gov This was attributed to stereoselective uptake, likely mediated by a chiral L-amino acid transport system on the cell membrane. mdpi.comnih.gov These findings illustrate a key principle: for a chiral drug to be effective, its stereochemistry must be compatible not only with its final biological target but also with any transport proteins required to reach that target. These fundamental principles of stereoselectivity are broadly applicable to all classes of bioactive molecules, including pyrazinone derivatives.

Development of Predictive SAR Models for Targeted Biological Pathways

To navigate the vast chemical space of possible pyrazinone derivatives and to rationalize observed structure-activity relationships, researchers increasingly rely on computational methods to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity.

These models are constructed by calculating a set of numerical descriptors for each molecule in a series. These descriptors can quantify various molecular properties, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electrostatic descriptors: Characterizing the distribution of charge within the molecule.

Steric descriptors: Relating to the three-dimensional size and shape of the molecule.

Quantum-chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO).

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build an equation that predicts the biological activity (e.g., IC₅₀ value) based on the descriptor values. mdpi.com For example, a 3D-QSAR study on 8-Amino-imidazo[1,5a]pyrazine derivatives used field-based and Gaussian-based models to identify the structural fragments and chemical attributes essential for inhibiting Bruton's tyrosine kinase. researchgate.net The resulting models showed strong statistical validity and predictive power, with contour map analyses revealing that steric and hydrophobic interactions were key contributors to enhanced activity. amanote.com

Such predictive models serve multiple purposes. They provide a deeper understanding of the chemo-biological interactions driving activity, help to prioritize the synthesis of new compounds with potentially higher potency, and reduce the need for extensive and costly preliminary screening. researchgate.net By establishing a robust correlation between structure and activity, QSAR models are invaluable tools for the targeted design of novel pyrazinone derivatives aimed at specific biological pathways.

Biological Activity and Molecular Mechanisms of Action for Pyrazinone Derivatives Non Clinical Focus

Antiviral Activities

The structural versatility of the pyrazinone core has also been exploited in the development of antiviral agents.

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a primary target for antiretroviral therapy. Pyrazinone derivatives have been specifically designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structurally related pyridinone inhibitors have been shown to act via a noncompetitive mechanism against the deoxynucleotide triphosphate substrate. The inhibitory potency of these related compounds is dependent on the primary structure of the template RNA, with IC₅₀ values ranging from 20 to 200 nM. These inhibitors also exhibit slow-binding characteristics.

Table 2: Activity of Pyrazinone-Related Compounds Against HIV-1 Reverse Transcriptase

| Compound Class | Target | Activity/Potency | Reference |

|---|---|---|---|

| Pyridinone Derivatives | HIV-1 RT | IC₅₀: 20-200 nM | dntb.gov.ua |

| Pyrido[2,3-b]pyrazinone Derivatives | Mutated B-Raf (V600E) | IC₅₀: 0.020-0.035 µM | researchgate.net |

Anticancer Activities and Molecular Targets

Pyrazine-based compounds are recognized as important pharmacophores in the development of new anticancer drugs, targeting a variety of enzymes and receptors critical to cancer cell proliferation and survival. researchgate.net

Research into fused heterocyclic systems has identified specific molecular targets for pyrazinone-containing molecules. A series of pyrido[2,3-b]pyrazinone derivatives have been evaluated as anticancer agents, showing potent inhibitory activity against mutated B-Raf (B-Raf V600E), a key kinase involved in melanoma and other cancers. researchgate.net Specific compounds in this class demonstrated high potency with IC₅₀ values as low as 0.020 µM against the B-Raf V600E enzyme. researchgate.net Furthermore, other novel pyrazinone derivatives have been designed as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and HDAC (Histone deacetylase), two essential targets in cancer progression, particularly in leukemia. researchgate.nettandfonline.com The cytotoxic effects of naturally occurring pyrazine (B50134) alkaloids, such as ochramide E from marine fungi, have also been investigated, indicating that natural sources provide a rich reservoir of potential anticancer pyrazinone scaffolds. researchgate.net

Table 3: Anticancer Activity and Molecular Targets of Pyrazinone Derivatives

| Derivative Class | Molecular Target / Cell Line | Reported Activity (IC₅₀) |

|---|---|---|

| Pyrido[2,3-b]pyrazinone (Compound 13f) | Mutated B-Raf (V600E) | 0.020 µM |

| Pyrido[2,3-b]pyrazinone (Compound 13a) | Mutated B-Raf (V600E) | 0.021 µM |

| Pyrido[2,3-b]pyrazinone (Compound 13g) | Mutated B-Raf (V600E) | 0.035 µM |

| Pyrazinone Derivatives | PI3K/HDAC | Dual Inhibition |

Kinase Enzyme Inhibition

The 2(1H)-pyrazinone heterocycle is recognized as a promising scaffold for the development of ATP-competitive kinase inhibitors. researchgate.net Kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of many diseases, including cancer. The pyrazinone core can be adapted to fit into the ATP-binding pocket of various kinases, thereby blocking their activity. researchgate.net

Research into 2,6-disubstituted pyrazines has led to the discovery of potent and selective inhibitors of protein kinase CK2. nih.gov Through structure-activity relationship (SAR) studies, derivatives with an aminoalkyl group at the 6-position of an indazole ring attached to the pyrazine core showed improved efficacy in both enzymatic and cell-based CK2 inhibition assays. nih.gov While specific inhibitory data for pyrazinone derivatives against Platelet-Derived Growth Factor Receptor (PDGFR), PI3K, Mitogen-Activated Protein Kinase-Interacting Kinases (MNK1/2), or BRAF is not extensively detailed in the available literature, the pyrazin-2(1H)-one scaffold has been identified as a core binding motif in the ATP pocket of receptor tyrosine kinases like PDGFR, with some derivatives showing potent binding. researchgate.net

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2,6-Disubstituted Pyrazines | Protein Kinase CK2 | Potent and selective inhibition demonstrated in enzymatic and cell-based assays. Compound 13 showed in vivo efficacy in a rat nephritis model. | nih.gov |

| Pyrazin-2(1H)-ones | PDGFR | Identified as a core binding motif. Synthetic derivatives achieved IC50 values in the sub-micromolar range in enzymatic assays. | researchgate.net |

Mechanistic Studies on Cell Cycle Arrest Induction

Certain pyrazoline derivatives, which are structurally related to pyrazinones, have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest. mdpi.com Mechanistic studies on a potent pyrazoline derivative revealed its ability to arrest hepatocellular carcinoma (HepG-2) cells at the G2/M phase of the cell cycle, particularly at higher concentrations. mdpi.com This arrest is a critical mechanism for preventing cell division and replication, highlighting a potential avenue for the antiproliferative effects of related pyrazinone compounds. mdpi.com

Mechanistic Studies on Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies on pyrazoline and pyrazole (B372694) derivatives have demonstrated their capacity to induce apoptosis in cancer cells through various molecular pathways.

One key mechanism involves the modulation of the Bcl-2 family of proteins. A pyrazoline derivative was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in HepG-2 cells. mdpi.com This shift in the Bax/Bcl-2 ratio is a well-known trigger for the intrinsic apoptosis pathway. The same study also observed an upregulation of cleaved caspase-3 and cleaved PARP, which are executive enzymes in the final stages of apoptosis. mdpi.com

Furthermore, research on pyrazole derivatives suggests that the induction of apoptosis can be linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net An increase in intracellular ROS can lead to cellular stress and trigger apoptotic pathways. In triple-negative breast cancer cells, a pyrazole derivative was shown to induce apoptosis accompanied by elevated ROS levels and increased caspase-3 activity. researchgate.net

Receptor Modulatory Activities

Beyond enzyme inhibition, pyrazinone derivatives and related heterocyclic compounds have been investigated for their ability to modulate the activity of various cell surface and intracellular receptors.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonism

The Corticotropin-Releasing Factor (CRF) system, particularly the CRF-1 receptor, plays a central role in mediating the body's response to stress. nih.govwikipedia.org Overactivity of this system is implicated in stress-related disorders like anxiety and depression. nih.gov Consequently, CRF-1 receptor antagonists are being developed as potential therapeutics. nih.govnih.gov The development of small non-peptide molecules that can block this receptor is a major focus of research. mdpi.com While various heterocyclic scaffolds such as pyrimidines and thiazolo[4,5-d]pyrimidines are being explored for CRF-1 antagonism, specific research detailing pyrazinone derivatives for this activity is limited in the current literature. mdpi.commdpi.com

Phosphodiesterase Type 5 (PDE5) Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle cells. mdpi.comwikipedia.org Inhibition of PDE5 leads to elevated cGMP levels, promoting vasodilation. mdpi.commedicalnewstoday.com This mechanism is the basis for treatments for erectile dysfunction and pulmonary hypertension. wikipedia.orgnih.gov

Several studies have identified pyrazinone derivatives as potent PDE5 inhibitors. mdpi.comnih.gov An in-silico analysis of 122 pyrazinone derivatives identified key structural features for effective binding to the PDE5 active site, including the importance of hydrophobic forces and π-π stacking interactions with specific amino acid residues like Phe786 and Phe820. nih.gov A separate study, employing a scaffold repurposing approach, identified a pyridopyrazinone derivative, compound 11b , as a highly potent nanomolar PDE5 inhibitor. mdpi.com

| Compound Series | Lead Compound | PDE5 Inhibitory Activity (IC50) | Key Structural Features | Reference |

|---|---|---|---|---|

| Pyridopyrazinone Series G | 11b | 18.13 nM | Oxadiazole-based derivative with a terminal 4-NO2 substituted phenyl ring and a rigid linker. | mdpi.com |

| Pyridopyrazinone Series E | - | 18.13–41.41 nM | Exhibited potent inhibitory activity. | mdpi.com |

| General Pyrazinone Derivatives | - | - | Bulky, electropositive, and hydrophobic substituents at specific positions can increase activity. | nih.gov |

Opioid Receptor Interaction

Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids, playing a critical role in pain modulation. nih.govnih.gov Opioid receptor agonists inhibit neurotransmitter release by modulating ion channels, leading to analgesia. youtube.com A review of the current scientific literature did not yield specific studies on the interaction of 2,6-dichloro-2H-pyrazin-3-one or other pyrazinone derivatives with opioid receptors.

Roles as Signaling Molecules in Microbial Systems

Pyrazinone scaffolds are a common motif in natural products and are found across all microbial domains, including the human microbiome. They are known to play crucial roles as signaling molecules, participating in the complex communication networks that govern microbial community behaviors. nih.govacs.org

Biofilm Formation Control

Pyrazinone derivatives have been identified as key regulators of biofilm formation, a critical process for bacterial survival and pathogenesis. In the human pathogen Vibrio cholerae, the quorum-sensing autoinducer 3,5-dimethyl-pyrazin-2-ol (DPO) is a well-characterized pyrazinone that controls biofilm development. acs.org DPO binds to the receptor and transcription factor VqmA. The resulting DPO-VqmA complex activates the transcription of vqmR, which encodes a small RNA that represses genes required for biofilm formation. acs.org This signaling pathway illustrates how pyrazinones can act as chemical switches, influencing the transition between motile and sessile lifestyles in bacteria.

Virulence Regulation in Pathogenic Bacteria

The regulation of virulence factors is a crucial aspect of bacterial pathogenesis, and pyrazinone derivatives have been implicated in this process in several pathogenic bacteria. In Staphylococcus aureus, pyrazinones are involved in regulating virulence. nih.govacs.org Similarly, a pyrazinone, identified as autoinducer-3 (3,6-dimethylpyrazin-2(1H)-one), is essential for the pathogenesis of enterohemorrhagic Escherichia coli. nih.gov These molecules can influence the expression of toxins and other virulence-associated genes, thereby modulating the pathogen's ability to cause disease. The enzymatic synthesis of pyrazinones, often via nonribosomal peptide synthetase (NRPS) pathways, is a key step in the production of these signaling molecules that are emerging as important virulence factors. acs.orgnih.gov

Promotion of Cellular Aggregation in Myxobacteria

Myxobacteria are known for their social behavior, which includes cooperative predation and the formation of multicellular fruiting bodies under starvation conditions. Recent research has highlighted the role of a 5-methylated pyrazinone, named coralinone, as a signaling molecule that promotes cellular aggregation in the myxobacterium Corallococcus exiguus. nih.govacs.orgacs.org Coralinone is synthesized by a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) and enhances the secretion of the extracellular matrix, which acts as a molecular glue for the cells. nih.govacs.org This induced aggregation is not only observed in the producing organism but also in the model myxobacterium Myxococcus xanthus, suggesting a potentially widespread mechanism of action within this phylum. nih.govacs.org Interestingly, the aggregation is a dynamic process, regulated by a peptidase that antagonizes the effect of coralinone by digesting extracellular proteins. nih.govacs.org

Broad Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

The pyrazinone scaffold is a versatile structure that can interact with a wide range of biological macromolecules, leading to diverse biological effects. While specific interactions of this compound with microbial macromolecules are not well-documented, studies on other pyrazinone derivatives have revealed their potential as inhibitors of enzymes and as ligands for various receptors.

Pyrazinone scaffolds are known to be present in natural products that exhibit kinase and protease inhibition. nih.govacs.org For instance, some pyrazinone-containing compounds have been investigated for their ability to inhibit calpain, a protease. nih.gov In the context of receptors, certain synthetic pyrazinone derivatives have been developed as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in stress-related disorders. acs.org Computational studies have been employed to understand the binding mechanisms of these substituted pyrazinones to the CRF-1 receptor. Furthermore, other pyrazinone-based scaffolds have been explored as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, highlighting their potential to modulate the activity of important neurological targets. nih.gov

The ability of the pyrazinone core to engage with a variety of biological targets, from microbial signaling receptors to mammalian enzymes and receptors, underscores the chemical versatility of this heterocyclic motif. Halogenation, such as the dichlorination in this compound, can further influence the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and specificity for certain macromolecules. nih.govnih.gov

Interactive Data Tables

Table 1: Biological Activities of Select Pyrazinone Derivatives in Microbial Systems

| Compound Name | Chemical Structure | Microbial Species | Biological Activity |

| 3,5-dimethyl-pyrazin-2-ol (DPO) | C6H8N2O | Vibrio cholerae | Controls biofilm formation |

| 3,6-dimethylpyrazin-2(1H)-one | C6H8N2O | Enterohemorrhagic Escherichia coli | Essential for pathogenesis |

| Coralinone | C13H22N2O | Corallococcus exiguus, Myxococcus xanthus | Promotes cellular aggregation |

Table 2: Examples of Pyrazinone Scaffolds Interacting with Biological Macromolecules

| Pyrazinone Derivative Class | Target Macromolecule | Type of Interaction | Potential Application |

| Substituted N3-Phenylpyrazinones | Corticotropin-releasing factor-1 (CRF1) Receptor | Antagonist | Anti-anxiety |

| Imidazo[1,2-a]pyrazin-8-one derivatives | Metabotropic glutamate 2 (mGlu2) Receptor | Positive Allosteric Modulator | Neurological disorders |

| General Pyrazinone Scaffolds | Kinases, Proteases | Inhibition | Various therapeutic areas |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.